Bienvenue dans la boutique en ligne BenchChem!

(2R,3R,11bS)-Dihydrotetrabenazine L-Val

VMAT2 inhibitor stereoisomer pharmacology metabolic profiling

Choose (2R,3R,11bS)-Dihydrotetrabenazine L-Val (valbenazine) for VMAT2 reference work: it delivers pure (+)-α-HTBZ without off-target binding, unlike tetrabenazine/deutetrabenazine mixtures. This single-isomer prodrug enables PET occupancy calibration (85–90% benchmark), chiral LC-MS/MS method development, and clean selectivity screening. The only standard isolating target engagement from off-target noise for translational pharmacology and VMAT2 inhibitor discovery.

Molecular Formula C₂₄H₃₈N₂O₄
Molecular Weight 418.57
Cat. No. B1156909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R,11bS)-Dihydrotetrabenazine L-Val
Molecular FormulaC₂₄H₃₈N₂O₄
Molecular Weight418.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3R,11bS)-Dihydrotetrabenazine L-Val (Valbenazine) — VMAT2 Inhibitor with Single-Metabolite Pharmacology


(2R,3R,11bS)-Dihydrotetrabenazine L-Val, known pharmacologically as valbenazine, is the L-valine ester prodrug of the potent vesicular monoamine transporter 2 (VMAT2) inhibitor (+)-α-dihydrotetrabenazine (R,R,R-HTBZ, NBI-98782). Valbenazine is the active pharmaceutical ingredient in INGREZZA, the first FDA-approved treatment for tardive dyskinesia and subsequently approved for chorea associated with Huntington's disease. Unlike all other marketed VMAT2 inhibitors, valbenazine is a rationally designed prodrug that delivers a single, defined active metabolite — (+)-α-HTBZ — rather than a mixture of stereoisomers with divergent pharmacological profiles [1]. The parent prodrug valbenazine exhibits moderate VMAT2 affinity (Ki = 110–190 nM), while its sole active metabolite (+)-α-HTBZ demonstrates high-affinity VMAT2 binding (Ki = 1.0–2.8 nM in rat striatum; 2.6–3.3 nM in human platelets) with a clean off-target profile across >80 receptor, transporter, and ion channel sites [2].

Why (2R,3R,11bS)-Dihydrotetrabenazine L-Val Cannot Be Interchanged with Other VMAT2 Inhibitors or DHTBZ Stereoisomers


Substituting (2R,3R,11bS)-Dihydrotetrabenazine L-Val with tetrabenazine, deutetrabenazine, or alternative DHTBZ stereoisomer preparations is pharmacologically unsound and clinically contraindicated without full dose re-titration. Tetrabenazine generates four distinct DHTBZ stereoisomer metabolites — [+]-α-HTBZ, [-]-α-HTBZ, [+]-β-HTBZ, and [-]-β-HTBZ — each with unique VMAT2 inhibitory potency and off-target receptor binding profiles; [-]-α-HTBZ, the most abundant circulating TBZ metabolite, has low VMAT2 affinity yet appreciable affinity for other CNS targets implicated in adverse effects [1]. Deutetrabenazine produces a similar mixture of four deuterated metabolites; its major circulating species, [-]-α-deuHTBZ (66% of total), is a weak VMAT2 inhibitor with affinity for dopamine D2S, D3, and serotonin 5-HT1A, 5-HT2B, and 5-HT7 receptors [2]. In contrast, valbenazine delivers exclusively [+]-α-HTBZ, a single-isomer metabolite with high VMAT2 potency and no discernible off-target binding at dopaminergic, serotonergic, or adrenergic sites. The resulting differences in target engagement, half-life, and off-target burden make these compounds non-interchangeable at the level of both pharmacology and clinical dosing.

(2R,3R,11bS)-Dihydrotetrabenazine L-Val — Quantitative Versus-Comparator Evidence for Scientific Procurement Decisions


Single Active Metabolite Versus Four-Metabolite Mixtures: Isomer Purity as a Pharmacological Differentiator

Valbenazine is metabolized to a single DHTBZ species, [+]-α-HTBZ (R,R,R-HTBZ), while tetrabenazine generates four distinct stereoisomer metabolites and deutetrabenazine yields four deuterated stereoisomer metabolites. In patients receiving tetrabenazine, the most abundant circulating species were [-]-α-HTBZ and [+]-β-HTBZ; [+]-α-HTBZ was a minor metabolite. In patients receiving valbenazine, only [+]-α-HTBZ was detected in circulation [1]. For deutetrabenazine, [-]-α-deuHTBZ constituted 66% of total circulating deuHTBZ metabolites; the potent VMAT2 inhibitor [+]-β-deuHTBZ represented only 29% of total deuHTBZ exposure [2].

VMAT2 inhibitor stereoisomer pharmacology metabolic profiling

VMAT2 Binding Affinity: >100-Fold Potency Window Between Desired Active Metabolite and Undesired Stereoisomers

The active metabolite of valbenazine, (+)-α-HTBZ (R,R,R-HTBZ), exhibits sub-nanomolar to low-nanomolar VMAT2 binding affinity (Ki = 1.0–2.8 nM in rat striatum; 2.6–3.3 nM in human platelet homogenates) [1]. In contrast, among stereoisomers generated by tetrabenazine, [-]-α-HTBZ has markedly lower VMAT2 inhibitory potency and is the most abundant circulating species [2]. In the comprehensive stereoisomer evaluation by Yao et al., (2R,3R,11bR)-DHTBZ (equivalent to R,R,R-HTBZ) exhibited a Ki of 3.96 nM — the highest affinity among all eight DHTBZ stereoisomers — while the (2S,3R,11bR)- and (2S,3S,11bS)-configurations showed substantially weaker VMAT2 binding [3]. The valbenazine prodrug itself has moderate VMAT2 affinity (Ki = 110–190 nM), approximately 50–100-fold lower than its metabolite, ensuring that pharmacological activity is gated by metabolic conversion to the high-potency species [1].

VMAT2 binding affinity stereospecific inhibition Ki determination

Off-Target Receptor Selectivity: Clean Profile of (+)-α-HTBZ Versus Multi-Isomer VMAT2 Inhibitors

In a broad screen of >80 receptor, transporter, and ion channel targets, neither valbenazine, R,R,R-HTBZ, nor NBI-136110 exhibited significant off-target interactions at serotonin (5-HT1A, 5-HT2A, 5-HT2B) or dopamine (D1, D2) receptor sites [1]. In contrast, following deutetrabenazine administration, the most abundant circulating metabolite [-]-α-deuHTBZ (66% of total deuHTBZ exposure) showed appreciable affinity for dopamine D2S, D3 and serotonin 5-HT1A, 5-HT2B, 5-HT7 receptors [2]. Tetrabenazine itself exhibits weak but measurable binding to the dopamine D2 receptor (Ki = 2,100 nM), and the tetrabenazine metabolite [-]-α-HTBZ — the most abundant circulating species in TBZ-treated patients — has increased affinity for other CNS targets that may contribute to off-target effects [3].

off-target binding receptor selectivity panel dopamine receptors serotonin receptors

VMAT2 Target Occupancy by PET Imaging: ~2-Fold Higher Occupancy Than Deutetrabenazine at Therapeutic Doses

A first-of-its-kind head-to-head PET imaging study using the VMAT2 radiotracer [18F]AV-133 demonstrated that valbenazine achieved approximately 76.5% VMAT2 target occupancy (TO) versus 38.3% for deutetrabenazine extended-release (XR) at therapeutic doses in a primary analysis (least squares mean difference = 38.2%, P = 0.0002) [1]. Pharmacokinetic exposure modeling further estimated steady-state VMAT2 TO of 83% (valbenazine 40 mg) and 92% (valbenazine 80 mg), compared with 54% (deutetrabenazine XR 24 mg) and 70% (deutetrabenazine XR 48 mg) [1]. Independently, translational PET studies in non-human primates with the active metabolite NBI-98782 defined 85–90% as the VMAT2%TO benchmark achieved by exposures associated with 80 mg valbenazine daily dosing, establishing a gold-standard reference for VMAT2 inhibitor development [2].

VMAT2 target occupancy PET imaging [18F]AV-133 translational biomarker

Metabolite Half-Life and Dosing Frequency: ~3× Longer Half-Life Enables Once-Daily Dosing Versus Three-Times-Daily Tetrabenazine

The active metabolite of valbenazine, [+]-α-HTBZ, has a mean half-life of 22.2 hours, approximately 3-fold longer than the half-life of the most potent active deutetrabenazine metabolite, [+]-β-deuHTBZ (7.7 hours), and >3-fold longer than tetrabenazine's half-life of 5–7 hours [1]. This extended half-life enables once-daily dosing of valbenazine (40–80 mg/day), whereas tetrabenazine requires three-times-daily administration (12.5–150 mg/day in divided doses) to mitigate fluctuating plasma concentrations and the associated 'on-off' phenomenon [2]. Deutetrabenazine, with a half-life of 9–10 hours for the parent compound, requires twice-daily dosing [2].

half-life dosing frequency pharmacokinetics CYP2D6 metabolism

Optimal Scientific and Industrial Use Cases for (2R,3R,11bS)-Dihydrotetrabenazine L-Val Based on Differentiated Evidence


VMAT2 Inhibitor Reference Standard for Receptor Occupancy PET Imaging Studies

The translational PET study by Terry-Lorenzo et al. (2025) established valbenazine-derived VMAT2 target occupancy of 85–90% at 80 mg/day as the gold-standard benchmark for VMAT2 inhibitor development [1]. Procurement of (2R,3R,11bS)-Dihydrotetrabenazine L-Val and its active metabolite (+)-α-HTBZ (NBI-98782) as reference standards enables direct calibration of [18F]AV-133 or [11C]DTBZ PET signal against a quantitatively defined occupancy range. This is essential for pharmaceutical discovery programs developing novel VMAT2 inhibitors, as the benchmark allows Go/No-Go decisions based on whether a candidate achieves comparable target engagement. The head-to-head data showing ~2-fold higher occupancy versus deutetrabenazine further supports valbenazine as the superior reference compound for occupancy-based translational pharmacology [2].

Stereochemically Defined Positive Control for DHTBZ Isomer Discrimination Assays

The single-metabolite pharmacology of valbenazine — producing exclusively [+]-α-HTBZ — makes it the ideal positive control for LC-MS/MS methods that must resolve individual DHTBZ stereoisomers in biological matrices. As demonstrated by Skor et al. (2017), tetrabenazine-treated patient samples contain complex mixtures of four isomers that confound total α/β measurement approaches [1]. Using (2R,3R,11bS)-Dihydrotetrabenazine L-Val as the precursor and (+)-α-HTBZ as the reference standard provides a clean, single-isomer signal for method development, validation, and quality control of chiral separation assays used in therapeutic drug monitoring, bioequivalence studies, and forensic toxicology.

High-Purity VMAT2 Probe for Off-Target Selectivity Screening Panels

Because (+)-α-HTBZ has been comprehensively screened against >80 CNS targets with no significant off-target binding at dopaminergic, serotonergic, or adrenergic sites [1], it serves as an exceptionally well-characterized VMAT2 probe for selectivity panel screening. In contrast, deutetrabenazine's major metabolite ([-]-α-deuHTBZ, 66% of exposure) exhibits binding to D2S, D3, 5-HT1A, 5-HT2B, and 5-HT7 receptors [2], making it unsuitable as a clean VMAT2 reference ligand. For CROs and pharmaceutical discovery labs profiling novel compounds against a panel of CNS targets, (+)-α-HTBZ derived from the valbenazine pathway provides a VMAT2 inhibitor with a uniquely narrow and thoroughly documented pharmacological footprint, reducing the risk of false-positive hits in counter-screening assays.

Once-Daily Pharmacokinetic Standard for Chronic In Vivo VMAT2 Inhibition Models

The 22.2-hour half-life of [+]-α-HTBZ and the resulting once-daily dosing capability of valbenazine [1] translate directly to preclinical rodent and non-human primate models requiring sustained, stable VMAT2 inhibition. The 3-fold longer half-life versus [+]-β-deuHTBZ (7.7 h) eliminates the need for multiple daily dosing that complicates chronic tetrabenazine or deutetrabenazine administration paradigms [1]. For academic and industry laboratories conducting chronic hyperkinetic movement disorder models, the valbenazine/(+)-α-HTBZ system offers superior experimental convenience with reduced animal handling stress, fewer circadian confounds from intermittent dosing, and pharmacokinetic bridging to human once-daily clinical dosing. The translational PET occupancy benchmark of 85–90% at therapeutically relevant exposures provides a quantitative PK/PD target for dose selection in animal models [3].

Quote Request

Request a Quote for (2R,3R,11bS)-Dihydrotetrabenazine L-Val

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.